N,N-diallyl-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
N,N-diallyl-2-(2,6-dichlorophenyl)acetamide is an organic compound with the molecular formula C14H15Cl2NO This compound is characterized by the presence of two allyl groups attached to the nitrogen atom and a 2,6-dichlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichlorophenylacetic acid with diallylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with diallylamine to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form N,N-diallyl-2-(2,6-dichlorophenyl)ethylamine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of N,N-diallyl-2-(2,6-dichlorophenyl)ethylamine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-diallyl-2-(2,6-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-diallyl-2,2-dichloroacetamide:
2,2-dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with similar structural features.
Uniqueness
N,N-diallyl-2-(2,6-dichlorophenyl)acetamide is unique due to the presence of both allyl groups and the 2,6-dichlorophenyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15Cl2NO |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H15Cl2NO/c1-3-8-17(9-4-2)14(18)10-11-12(15)6-5-7-13(11)16/h3-7H,1-2,8-10H2 |
InChI Key |
LNBHKUWLCGQBKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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